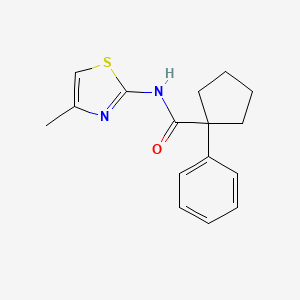
N-(4-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities and are found in many effective drugs . The specific compound you mentioned seems to be a complex organic molecule that contains a thiazole ring, a phenyl group, and a carboxamide group .
Molecular Structure Analysis
Thiazoles have a five-membered ring with nitrogen and sulfur atoms. The presence of these heteroatoms gives thiazoles their unique chemical properties . The specific 3D structure of the compound would depend on the spatial arrangement of the different groups attached to the thiazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiazoles are generally stable compounds . They can exhibit varying degrees of polarity and can participate in hydrogen bonding, which can affect their solubility and reactivity .Scientific Research Applications
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. They have been integrated into various structural frameworks to develop novel therapeutic agents targeting different clinical disorders. The versatility of thiazole chemistry allows for structural modifications, particularly at the N-3 position and the active methylene at C-5, to tailor the biological activity of these compounds. This adaptability has led to the development of thiazole-based ligands with antimicrobial, anticancer, and antidiabetic properties, highlighting their potential in addressing life-threatening ailments (Singh et al., 2022).
Thiazole Derivatives as Pharmacological Agents
The pharmacological applications of thiazole derivatives are vast, ranging from antimicrobial to anticancer activities. Thiazole's incorporation into pharmaceutical compounds has resulted in a myriad of patented therapeutic agents, emphasizing its central role in drug development. The diverse therapeutic applications of thiazole derivatives, driven by their interactions with various biological targets, underscore their importance in medicinal chemistry and drug discovery processes (Leoni et al., 2014).
Thiazole-Based Heterocycles and Biological Activity
Thiazole-containing heterocycles exhibit a broad spectrum of biological activities, making them valuable in developing pharmacologically active molecules. Their structural diversity and reactivity enable the synthesis of compounds with targeted biological functions, including antimalarial activity. The presence of the thiazole nucleus in pharmacologically active molecules, such as antimicrobial and antiretroviral drugs, highlights its significance in medicinal chemistry (Kumawat, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-11-20-15(17-12)18-14(19)16(9-5-6-10-16)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNZJJNEITOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

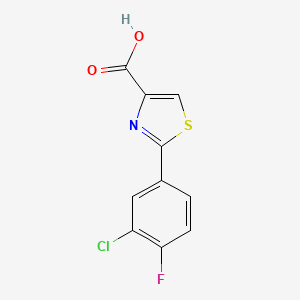
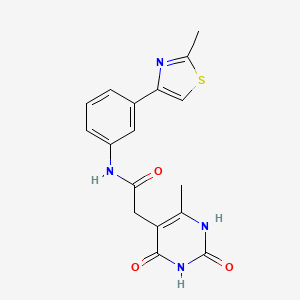
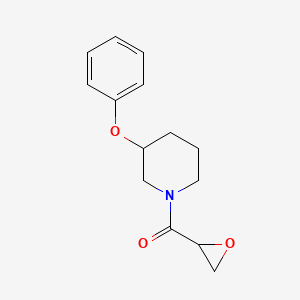
![N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2805931.png)
![ethyl 4-[2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2805932.png)

![2-[(4-chlorophenyl)amino]-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B2805935.png)
![6-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2805936.png)
![2-[[2-(2-Fluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2805937.png)
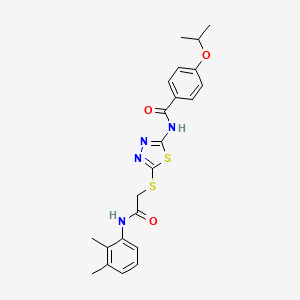


![5-Chloro-2-[(3,3-difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2805947.png)
